(4-Methoxy-benzyl)-[3-(2H-pyrazol-3-yl)-benzyl]-amine
Description
(4-Methoxy-benzyl)-[3-(2H-pyrazol-3-yl)-benzyl]-amine is a compound that features a benzylamine structure with a methoxy group attached to the benzyl ring and a pyrazolyl group attached to the benzylamine
Properties
IUPAC Name |
1-(4-methoxyphenyl)-N-[[3-(1H-pyrazol-5-yl)phenyl]methyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c1-22-17-7-5-14(6-8-17)12-19-13-15-3-2-4-16(11-15)18-9-10-20-21-18/h2-11,19H,12-13H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTQPDSFZUFAARP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNCC2=CC(=CC=C2)C3=CC=NN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxy-benzyl)-[3-(2H-pyrazol-3-yl)-benzyl]-amine can be achieved through a multi-step process. One common method involves the condensation of 3-(2H-pyrazol-3-yl)-benzaldehyde with 4-methoxybenzylamine under reductive amination conditions. This reaction typically requires a reducing agent such as sodium triacetoxyborohydride in a solvent like methanol or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(4-Methoxy-benzyl)-[3-(2H-pyrazol-3-yl)-benzyl]-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The pyrazolyl group can be reduced to a pyrazoline derivative using reducing agents such as lithium aluminum hydride.
Substitution: The benzylamine moiety can undergo nucleophilic substitution reactions with halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of (4-Hydroxy-benzyl)-[3-(2H-pyrazol-3-yl)-benzyl]-amine.
Reduction: Formation of (4-Methoxy-benzyl)-[3-(2H-pyrazolin-3-yl)-benzyl]-amine.
Substitution: Formation of various substituted benzylamine derivatives depending on the substituent used.
Scientific Research Applications
Chemistry
In chemistry, (4-Methoxy-benzyl)-[3-(2H-pyrazol-3-yl)-benzyl]-amine is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials .
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. The presence of the pyrazolyl group makes it a candidate for investigating interactions with various biological targets, including enzymes and receptors .
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or neurological disorders .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its versatility in chemical reactions makes it a valuable intermediate in various manufacturing processes .
Mechanism of Action
The mechanism of action of (4-Methoxy-benzyl)-[3-(2H-pyrazol-3-yl)-benzyl]-amine involves its interaction with specific molecular targets. The pyrazolyl group can bind to active sites of enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes .
Comparison with Similar Compounds
Similar Compounds
- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
- 4-Benzyloxy-3-methoxybenzaldehyde
- 3-Methoxyphenylboronic acid
Uniqueness
(4-Methoxy-benzyl)-[3-(2H-pyrazol-3-yl)-benzyl]-amine is unique due to the presence of both a methoxybenzyl and a pyrazolyl group in its structure. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Biological Activity
(4-Methoxy-benzyl)-[3-(2H-pyrazol-3-yl)-benzyl]-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
The compound has a molecular formula of and is characterized by the presence of a methoxy group on the benzyl moiety and a pyrazolyl group. The synthesis typically involves:
- Starting Materials : 4-Methoxybenzylamine and 3-(2H-pyrazol-3-yl)benzyl chloride.
- Reaction Conditions : Conducted under basic conditions in organic solvents like dichloromethane or toluene, often using potassium carbonate as a base.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets, such as enzymes or receptors. This interaction can lead to:
- Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites, affecting metabolic pathways.
- Cell Cycle Modulation : Potential effects on cell cycle progression have been noted, particularly in cancer cell lines.
Antitumor Activity
Numerous studies have investigated the antitumor potential of pyrazole derivatives, including this compound. For instance:
- In Vitro Studies : A study demonstrated that related pyrazole compounds exhibited significant cytotoxicity against various cancer cell lines, with IC50 values ranging from 1.82 to 5.55 µM . The structure–activity relationship indicates that the pyrazole moiety is crucial for this activity.
| Compound Name | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound 10c | HCT-116 | 1.82 |
| Compound 10c | HePG-2 | 5.55 |
| Compound 10c | MCF-7 | 2.86 |
Antimicrobial Activity
Research has also highlighted the antimicrobial properties of pyrazole derivatives:
- Mechanism : These compounds may disrupt bacterial cell membranes, leading to cell lysis and death. Py11, a related compound, showed significant anti-inflammatory activity by inhibiting LPS-induced production of nitric oxide (NO) and TNF-α .
Case Studies
- Antitumor Efficacy : A series of studies evaluated the antitumor efficacy of various pyrazole derivatives against BRAF(V600E) mutations, demonstrating promising results in inhibiting tumor growth in vitro and in vivo models.
- Antimicrobial Properties : In another study focusing on antifungal activity, derivatives similar to this compound were tested against phytopathogenic fungi, showing moderate to excellent inhibition rates compared to standard antifungal agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
